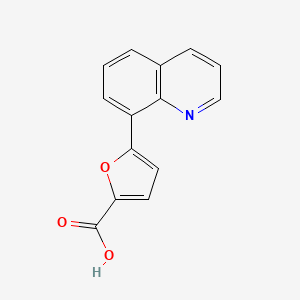

5-(Quinolin-8-yl)furan-2-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-quinolin-8-ylfuran-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO3/c16-14(17)12-7-6-11(18-12)10-5-1-3-9-4-2-8-15-13(9)10/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFHVRHGCUMUTBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(O3)C(=O)O)N=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Spectroscopic Properties of Quinoline-Furan Derivatives

Introduction

Quinoline and furan stand as prominent heterocyclic scaffolds in the realm of medicinal chemistry and materials science.[1][2] Quinoline, a bicyclic aromatic compound, forms the core of numerous pharmaceuticals, renowned for its diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[3][4][5] Furan, a five-membered aromatic heterocycle containing oxygen, is also a crucial pharmacophore found in many natural and synthetic bioactive molecules.[2] The molecular hybridization of these two moieties into a single molecular framework has emerged as a compelling strategy in drug design, aiming to create novel derivatives with enhanced pharmacokinetic and pharmacodynamic profiles.[1] Understanding the spectroscopic properties of these quinoline-furan derivatives is paramount for their structural elucidation, characterization, and the rational design of new functional molecules for various applications, including fluorescent probes for bioimaging and chemosensors.[6]

This in-depth technical guide provides a comprehensive overview of the key spectroscopic techniques utilized to characterize quinoline-furan derivatives. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Ultraviolet-Visible (UV-Vis) absorption and fluorescence spectroscopy, and Mass Spectrometry (MS). This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively interpret the spectroscopic data of this important class of compounds.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Architecture

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds.[7] It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of a molecule. For quinoline-furan derivatives, both ¹H and ¹³C NMR are indispensable for confirming their synthesis and elucidating their precise structures.

A. ¹H NMR Spectroscopy: Probing the Proton Environment

In the ¹H NMR spectra of quinoline-furan derivatives, the chemical shifts (δ) of the protons are highly indicative of their electronic environment.

-

Quinoline Ring Protons: The aromatic protons of the quinoline ring typically resonate in the downfield region, generally between 7.0 and 9.0 ppm.[7] The proton at the C2 position is often the most deshielded due to the electron-withdrawing effect of the adjacent nitrogen atom.[7] Specific signals for protons at the 5th, 7th, and 8th positions of the quinoline ring have been observed in the ranges of 7.80–7.85 ppm, 7.97–8.01 ppm, and 7.95–7.98 ppm, respectively.[8]

-

Furan Ring Protons: The protons on the furan ring also appear in the aromatic region, with their chemical shifts influenced by the substituents on the ring.

-

Substituent Protons: Protons of substituents on either the quinoline or furan rings will have characteristic chemical shifts. For example, a methyl group at the C2 position of the quinoline ring typically shows a singlet signal around 2.55–2.59 ppm.[8]

B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR spectroscopy provides complementary information to ¹H NMR by revealing the chemical environment of each carbon atom in the molecule.

-

Quinoline Ring Carbons: The carbon atoms of the quinoline ring exhibit characteristic chemical shifts, with the carbons adjacent to the nitrogen atom (C2 and C8a) generally appearing at a lower field.[7]

-

Furan Ring Carbons: The carbon signals of the furan moiety are also diagnostic and help confirm the presence and substitution pattern of the furan ring.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is often employed to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment.

C. 2D NMR Techniques: Establishing Connectivity

For complex quinoline-furan derivatives, one-dimensional NMR spectra may not be sufficient for a complete structural assignment due to overlapping signals. In such cases, two-dimensional (2D) NMR techniques are invaluable.

-

COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular structure.[3]

-

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Can be used to determine the spatial proximity of protons, providing insights into the stereochemistry of the molecule.[3]

Experimental Protocol: NMR Sample Preparation and Data Acquisition

Caption: A generalized workflow for NMR analysis of quinoline-furan derivatives.

II. UV-Vis Absorption and Fluorescence Spectroscopy: Exploring the Electronic Properties

UV-Vis and fluorescence spectroscopy are powerful techniques for investigating the electronic properties of quinoline-furan derivatives. These methods provide insights into the electronic transitions within the molecule and are particularly useful for characterizing their potential as fluorescent probes and sensors.[6][8]

A. UV-Vis Absorption Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from the ground state to higher energy states.

-

Electronic Transitions: The absorption bands observed in the UV-Vis spectra of quinoline-furan derivatives typically arise from π → π* and n → π* electronic transitions within the conjugated π-system of the aromatic rings.[9]

-

Solvatochromism: The position of the absorption maxima (λ_max) can be influenced by the polarity of the solvent, a phenomenon known as solvatochromism.[9][10] A bathochromic (red) shift with increasing solvent polarity often indicates a π → π* transition and suggests an increase in the dipole moment upon excitation.[9][10]

-

Structure-Absorption Relationships: The substitution pattern on both the quinoline and furan rings can significantly affect the λ_max and molar absorptivity (ε). Electron-donating and electron-withdrawing groups can modulate the energy of the electronic transitions.

B. Fluorescence Spectroscopy

Fluorescence is the emission of light from a molecule after it has absorbed light. This technique is highly sensitive and provides information about the excited state of the molecule.

-

Emission Spectra: The fluorescence emission spectrum is typically a mirror image of the absorption spectrum. The difference between the absorption and emission maxima is known as the Stokes shift.[8]

-

Quantum Yield: The fluorescence quantum yield (Φ_F) is a measure of the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed.

-

Sensing Applications: Many quinoline-furan derivatives exhibit changes in their fluorescence properties upon binding to specific analytes, such as metal ions (e.g., Fe³⁺, Zn²⁺).[11][12] This property makes them promising candidates for the development of fluorescent chemosensors.[11][12] The rigid structure of the quinoline moiety often contributes to its favorable fluorescence properties.[11]

Data Presentation: Spectroscopic Properties of Representative Quinoline-Furan Derivatives

| Derivative | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ_F) | Reference |

| Compound 6am | Various | 338.23 (Theoretical) | - | - | - | [8] |

| Compound 6al | Various | 338.23 (Theoretical) | - | - | - | [8] |

| 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline | Various | 326-386 | 375-403 | - | - | [13] |

| Quinoline-appended acridine (3e) | Toluene to DMSO | 263-291 (π-π), 356-370 (n-π) | 430-457 | - | - | [9] |

III. Mass Spectrometry: Determining the Molecular Weight and Formula

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a synthesized quinoline-furan derivative and confirming its elemental composition.

-

Molecular Ion Peak: In the mass spectrum, the peak corresponding to the intact molecule with a single positive charge is the molecular ion peak ([M]⁺ or [M+H]⁺ for electrospray ionization). This peak provides the molecular weight of the compound.

-

High-Resolution Mass Spectrometry (HRMS): HRMS provides a very accurate mass measurement, which can be used to determine the elemental formula of the molecule.[3]

-

Fragmentation Patterns: The fragmentation pattern observed in the mass spectrum can provide valuable structural information, as the molecule breaks apart in a predictable manner.

Experimental Protocol: Mass Spectrometry Analysis

Caption: A typical workflow for mass spectrometry analysis of quinoline-furan derivatives.

IV. Vibrational Spectroscopy: Probing Molecular Vibrations

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These "molecular fingerprints" are useful for identifying functional groups and confirming the structure of quinoline-furan derivatives.

A. Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels.

-

Functional Group Identification: Specific functional groups have characteristic absorption frequencies. For example, C=O stretching vibrations in quinoline-furan derivatives with a carbonyl group would appear in the region of 1650-1750 cm⁻¹.

-

Aromatic C-H Stretching: The C-H stretching vibrations of the aromatic rings typically appear above 3000 cm⁻¹.

-

Ring Vibrations: The stretching vibrations of the C=C and C=N bonds within the quinoline ring are observed in the 1400-1600 cm⁻¹ region.[4]

B. Raman Spectroscopy

Raman spectroscopy is based on the inelastic scattering of monochromatic light. It provides information about vibrational modes that are Raman active.

-

Complementary Information: Raman spectroscopy is often complementary to IR spectroscopy. For instance, symmetrical vibrations that are weak in the IR spectrum may be strong in the Raman spectrum.

-

Characteristic Bands: Specific vibrational modes of the quinoline and furan rings can be identified in the Raman spectrum, aiding in structural confirmation. For example, a characteristic band for the C=N stretching in the quinoline ring can be observed around 1527 cm⁻¹ (theoretically).[4]

Conclusion

The comprehensive spectroscopic characterization of quinoline-furan derivatives is essential for advancing their development in medicinal chemistry and materials science. This guide has provided an in-depth overview of the core spectroscopic techniques—NMR, UV-Vis, fluorescence, mass spectrometry, and vibrational spectroscopy—that are instrumental in elucidating the structure, electronic properties, and molecular weight of these important hybrid molecules. By understanding the principles and applications of these techniques, researchers can confidently synthesize and characterize novel quinoline-furan derivatives with tailored properties for a wide range of applications, from targeted therapeutics to advanced fluorescent probes.

References

-

Kumar, G., Saroha, B., Kumari, B., Ghosh, S., & Kumar, S. (Year). Synthesis of quinoline‐furan derivatives 32(a,b) and 33(a,b). ResearchGate. Retrieved from [Link]

-

Huan, T. T. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. HETEROCYCLES, 104(2). Retrieved from [Link]

-

(n.d.). Known compounds bearing quinoline and furan moiety. ResearchGate. Retrieved from [Link]

-

(n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan) derivatives. IOSR Journal. Retrieved from [Link]

- Sureshkumar, B., Jayabharathi, J., & Manivannan, V. (2020). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 13(1), 632-648.

-

(2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. National Institutes of Health. Retrieved from [Link]

- Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(31), 18346-18365.

-

(2025). A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Spectroscopic (FT-IR, 1H, 13C NMR and UV-Vis) characterization and DFT studies of novel 8-((4-(methylthio)-2,5-diphenylfuran-3-yl)methoxy)quinoline. ResearchGate. Retrieved from [Link]

-

(n.d.). Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+. Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Retrieved from [Link]

-

Sureshkumar, B., Jayabharathi, J., & Manivannan, V. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. ResearchGate. Retrieved from [Link]

-

(n.d.). Examining the spectroscopic features and quantum chemical computations of a Quinoline derivative: Experimental and theoretical i. ScienceDirect. Retrieved from [Link]

-

(n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link]

-

(2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. ResearchGate. Retrieved from [Link]

-

(2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. Retrieved from [Link]

-

(n.d.). Figure S11. 1 H NMR spectrum of 3f. ResearchGate. Retrieved from [Link]

- Mohamed, T. A., Fakhry, A. M., & El-Kousy, S. M. (2010). Vibrational spectroscopic study of some quinoline derivatives. Journal of Molecular Structure, 963(1-3), 115-121.

-

(n.d.). Quinoline-2-thiol Derivatives as Fluorescent Sensors for Metals, pH and HNO. ResearchGate. Retrieved from [Link]

-

(n.d.). Examples of quinoline-based fluorophores and sensors. (A) carbocyanine dyes for DNA and RNA. ResearchGate. Retrieved from [Link]

-

(n.d.). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Syllabus for Chemistry (SCQP08). National Testing Agency. Retrieved from [Link]

-

(n.d.). Fused heterocyclic compounds quinoline. Slideshare. Retrieved from [Link]

-

(n.d.). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. Retrieved from [Link]

-

(n.d.). Fluorescence emission of quinoline and derivatives in ethanol. ResearchGate. Retrieved from [Link]

-

(2025). Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. National Institutes of Health. Retrieved from [Link]

-

(n.d.). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Royal Society of Chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crimsonpublishers.com [crimsonpublishers.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a ‘turn-off' fluorescence approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. op.niscpr.res.in [op.niscpr.res.in]

- 11. A Novel Fluorescent Sensor for Fe3+ Based on a Quinoline Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline derivative-functionalized carbon dots as a fluorescent nanosensor for sensing and intracellular imaging of Zn2+ - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of Quinoline-4-Carboxylic Acids via the Pfitzinger Reaction

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. We will delve into the core mechanistic principles, provide field-proven experimental protocols, and discuss the reaction's broader applications in medicinal chemistry.

Introduction: The Strategic Importance of the Pfitzinger Reaction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2] Among the various synthetic routes to this valuable heterocycle, the Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) stands out as a powerful and versatile method for preparing substituted quinoline-4-carboxylic acids.[1][3]

First described by Wilhelm Pfitzinger in 1886, this reaction involves the condensation of isatin (or its derivatives) with a carbonyl compound possessing an α-methylene group, conducted in the presence of a strong base.[4][5] Its enduring relevance stems from its ability to directly construct the functionally rich quinoline-4-carboxylic acid moiety, providing a convergent and efficient pathway to complex molecular architectures for drug discovery programs.[5]

The Reaction Mechanism: A Step-by-Step Causal Analysis

The trustworthiness of a synthetic protocol is rooted in a deep understanding of its underlying mechanism. The Pfitzinger reaction proceeds through a logical sequence of three key stages, each driven by fundamental principles of organic reactivity.

Stage 1: Base-Catalyzed Hydrolysis of Isatin

The reaction is initiated by the base-catalyzed hydrolytic cleavage of the amide bond within the isatin ring. A strong base, typically potassium hydroxide (KOH), is essential for this step. The hydroxide ion attacks the electrophilic carbonyl carbon of the amide, leading to the opening of the five-membered ring to form the potassium salt of an α-keto acid, commonly known as isatinic acid (Intermediate 2 ).[3][5][6] While this intermediate can be isolated, for synthetic efficiency, it is almost always generated in situ.[3] This initial ring-opening is critical as it unmasks the aniline functionality required for the subsequent condensation step.

Stage 2: Condensation and Imine-Enamine Tautomerism

The newly formed amino group of the isatinic acid intermediate (2 ) reacts with the carbonyl group of the second reactant (a ketone or aldehyde). This is a classical condensation reaction that forms a Schiff base, or imine (Intermediate 3 ).[4][7] The reaction is driven by the removal of a water molecule. The resulting imine then undergoes tautomerization to the more thermodynamically stable enamine isomer (Intermediate 4 ).[3][4] This step is crucial as it positions the α-carbon of the original carbonyl compound for the subsequent cyclization.

Stage 3: Intramolecular Cyclization and Dehydration

The final stage involves an intramolecular cyclization of the enamine intermediate (4 ). The electron-rich enamine attacks the ketone carbonyl within the same molecule in a process akin to an intramolecular aldol or Claisen condensation.[6][7] This irreversible step constructs the new six-membered ring. The resulting intermediate rapidly undergoes dehydration (loss of a water molecule) to restore aromaticity, yielding the final, stable substituted quinoline-4-carboxylic acid product (5 ).[3][4]

The entire mechanistic pathway is illustrated below.

Caption: The mechanistic pathway of the Pfitzinger reaction.

Field-Proven Experimental Protocols

The following protocols are presented as self-validating systems, incorporating in-process checks and explaining the rationale behind each critical step.

Protocol 1: General Procedure for Conventional Synthesis

This robust protocol is based on established literature procedures and is suitable for a wide range of substrates.[4]

Materials:

-

Isatin (or substituted isatin)

-

Carbonyl compound (e.g., acetone, acetophenone)

-

Potassium hydroxide (KOH)

-

Ethanol (Absolute or 95%)

-

Deionized Water

-

Dilute Hydrochloric Acid (HCl) or Acetic Acid

-

Diethyl ether (for extraction)

Procedure:

-

Base Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve potassium hydroxide (approx. 3 molar equivalents relative to isatin) in a minimal amount of water, then add ethanol.

-

Causality: Using a concentrated aqueous base solution ensures efficient hydrolysis of isatin. Ethanol serves as the primary reaction solvent, ensuring miscibility of the organic reactants.

-

-

Isatin Ring Opening: Add isatin (1 equivalent) to the basic solution. Stir at room temperature for approximately 1 hour. A color change from purple/orange to brown is typically observed, indicating the formation of the potassium salt of isatinic acid.[4]

-

Self-Validation: This color change is a reliable visual cue that the initial ring-opening step is complete before proceeding.

-

-

Reactant Addition: To this mixture, add the carbonyl compound (1.1 to 2 equivalents).

-

Causality: A slight excess of the carbonyl compound can help drive the condensation reaction to completion.

-

-

Reflux: Heat the reaction mixture to reflux (approx. 79°C for ethanol) and maintain for 12-24 hours.[4] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up & Isolation: a. After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature. b. Remove the bulk of the ethanol via rotary evaporation. c. Add water to the residue to dissolve the potassium salt of the product. d. Wash the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.

-

Causality: This liquid-liquid extraction is a critical purification step. The desired carboxylate salt is water-soluble, while non-polar impurities are extracted into the organic ether layer. e. Cool the aqueous layer in an ice bath and acidify slowly with dilute HCl or acetic acid until precipitation is complete (typically pH 4-5).[4]

-

Causality: Protonation of the carboxylate salt renders the quinoline-4-carboxylic acid insoluble in water, causing it to precipitate out of the solution.

-

-

Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.[4]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation offers a significant acceleration of the Pfitzinger reaction, drastically reducing reaction times from hours to minutes.[4]

Procedure:

-

In a microwave-safe reaction vessel, add isatin (1 equivalent) to a 33% aqueous solution of potassium hydroxide.

-

To this solution, add the carbonyl compound (1 equivalent).

-

Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-10 minutes at a suitable temperature.

-

Causality: Microwave energy directly and efficiently heats the polar reaction mixture, leading to a rapid increase in the reaction rate.

-

-

After irradiation, cool the vessel to room temperature.

-

Pour the reaction mixture into an ice-water mixture and acidify with acetic acid to precipitate the product.[4]

-

Collect the precipitated solid by filtration, wash with water, and dry.

Reaction Scope and Comparative Data

The Pfitzinger reaction is versatile, accommodating a variety of substituted isatins and carbonyl compounds. The choice of reactants directly dictates the substitution pattern on the final quinoline product.

| Isatin Derivative | Carbonyl Compound | Base | Method | Time | Yield (%) | Reference |

| Isatin | 1-Aryl-2-(1H-benzimidazol-2-ylthio)ethanone | KOH | Microwave | 9 min | 77-85 | [4] |

| Isatin | Acetone | KOH | Conventional | 24 h | - | [5] |

| 5-Methylisatin | Phenoxyacetone | KOH | Conventional | - | - | [6] |

| 5-Chloroisatin | 5,6-dimethoxy indanone | KOH | Conventional | 16 h | 36 | [6] |

Note: Yields are highly substrate-dependent and the conditions provided are illustrative.

A notable variation is the Halberkann variant , where N-acyl isatins react with a base to yield 2-hydroxy-quinoline-4-carboxylic acids.[3] This modification provides an alternative route to a different class of quinoline derivatives.

Visualization of the Experimental Workflow

To ensure clarity and reproducibility, the general workflow for a conventional Pfitzinger synthesis is outlined below.

Caption: A step-by-step workflow for the Pfitzinger synthesis.

Conclusion

The Pfitzinger reaction remains a cornerstone of heterocyclic synthesis, offering a reliable and adaptable strategy for accessing quinoline-4-carboxylic acids. Its operational simplicity, coupled with the commercial availability of a wide range of starting materials, ensures its continued application in both academic research and industrial drug development. By understanding the causal factors behind each step of the mechanism and protocol, researchers can effectively troubleshoot and optimize this powerful transformation for their specific synthetic targets.

References

-

Pfitzinger reaction. Wikipedia. Available at: [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Available at: [Link]

-

Formation of Quinoline Derivatives Using Multicomponent Reaction of Isatine. International Journal of Green and Herbal Chemistry. Available at: [Link]

-

Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis. Available at: [Link]

-

Recent Advances in Metal-Free Quinoline Synthesis. MDPI. Available at: [Link]

-

Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]

-

RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. Available at: [Link]

-

Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR). Available at: [Link]

-

(PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. Available at: [Link]

-

The Pfitzinger Reaction. (Review). ResearchGate. Available at: [Link]

-

ChemInform Abstract: A Simple One-Pot Synthesis of Quinoline-4-carboxylic Acid Derivatives by Pfitzinger Reaction of Isatin with Ketones in Water. ResearchGate. Available at: [Link]

-

Chemistry of Pfitzinger Synthesis. Scribd. Available at: [Link]

-

Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re. UI Scholars Hub. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. ijsr.net [ijsr.net]

- 3. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. iipseries.org [iipseries.org]

A Comprehensive Guide to the Structural Elucidation of Furan-2-Carboxylic Acid Quinolin-8-yl Ester

Abstract

The convergence of privileged heterocyclic scaffolds—specifically furan and quinoline—in a single molecular entity presents compelling opportunities for the development of novel therapeutic agents and functional materials. Furan-2-carboxylic acid quinolin-8-yl ester is one such molecule, integrating the biologically active quinoline core, known for its extensive applications in medicinal chemistry, with the versatile furan moiety, a common element in numerous pharmaceuticals.[1][2] Unambiguous structural confirmation is the bedrock of any subsequent research, from mechanistic studies to clinical development. This technical guide provides a comprehensive, methodology-driven framework for the complete structural elucidation of this target compound, designed for researchers and professionals in chemical synthesis and drug development. We will detail a multi-pronged analytical approach, beginning with synthesis and progressing through mass spectrometry, vibrational and nuclear magnetic resonance spectroscopy, and culminating in the definitive technique of single-crystal X-ray diffraction. Each protocol is presented not merely as a series of steps, but with an emphasis on the underlying scientific rationale, ensuring a self-validating and robust analytical workflow.

Introduction: The Rationale for a Multi-Technique Approach

The structural elucidation of a novel chemical entity is a process of evidence accumulation. While individual analytical techniques provide specific pieces of the structural puzzle, no single method short of X-ray crystallography can typically provide absolute, unambiguous proof of constitution and stereochemistry. A robust elucidation strategy, therefore, relies on the orthogonal and complementary nature of multiple techniques.

-

Mass Spectrometry (MS) provides the molecular weight and elemental formula, confirming the compound's gross identity.

-

Infrared (IR) Spectroscopy identifies the key functional groups present, confirming the successful formation of the ester linkage.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy maps the molecular skeleton, establishing the precise connectivity of atoms through proton and carbon environments and their correlations.

-

Single-Crystal X-ray Diffraction offers the ultimate confirmation by providing a three-dimensional model of the molecule, revealing exact bond lengths, angles, and spatial arrangement.

This guide will walk through the logical application of these techniques to confirm the identity of furan-2-carboxylic acid quinolin-8-yl ester.

Caption: Overall workflow for the synthesis and structural elucidation of the target compound.

Synthesis and Purification

The logical starting point for any characterization is the synthesis of the target molecule. A common and effective method for creating an ester from a carboxylic acid and a phenol (like 8-hydroxyquinoline) is through carbodiimide-mediated coupling.

Proposed Synthetic Protocol: DCC/DMAP Esterification

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a catalyst.

-

Reactant Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve furan-2-carboxylic acid (1.0 eq.), 8-hydroxyquinoline (1.0 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath. This is crucial to control the exothermic reaction and minimize side-product formation.

-

DCC Addition: Dissolve DCC (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred reaction mixture over 15-20 minutes.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup: A white precipitate, dicyclohexylurea (DCU), will form. Filter the reaction mixture to remove the DCU.

-

Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (to remove excess DMAP and any unreacted 8-hydroxyquinoline), saturated NaHCO₃ solution (to remove unreacted furan-2-carboxylic acid), and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude ester via column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Spectroscopic and Crystallographic Analysis

Mass Spectrometry: Confirming Molecular Identity

Causality: The first analytical step post-purification is to confirm that the synthesized compound has the correct molecular weight and, by extension, the correct elemental formula. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this.

Expected Result:

-

Molecular Formula: C₁₄H₉NO₃

-

Molecular Weight: 239.23 g/mol

-

HRMS (ESI+): The expected [M+H]⁺ ion would be at m/z 239.0582.[3] Observing this value within a tight tolerance (e.g., ± 5 ppm) provides strong evidence for the elemental composition.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS

-

Sample Preparation: Prepare a dilute solution of the purified ester (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the instrument to positive ion mode (ESI+).

-

Data Acquisition: Infuse the sample solution into the ESI source. Acquire data over a mass range that includes the expected molecular ion (e.g., m/z 100-500).

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare its measured m/z to the theoretical value calculated for C₁₄H₉NO₃ + H⁺.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Causality: IR spectroscopy is exceptionally useful for identifying functional groups. For this molecule, the disappearance of the broad O-H stretch from the carboxylic acid starting material and the appearance of a strong ester carbonyl (C=O) stretch are primary indicators of a successful reaction.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire a background spectrum of the empty ATR crystal. Then, acquire the sample spectrum. The instrument software will automatically generate the final transmittance or absorbance spectrum.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |

| ~1735-1715 | Ester (C=O) | Stretch | Strong, sharp peak. The conjugation with the furan ring will lower the frequency.[4] |

| ~1600-1450 | Aromatic (C=C) | Stretch | Multiple medium to strong peaks, characteristic of the quinoline and furan rings. |

| ~1250-1100 | Ester (C-O) | Asymmetric Stretch | Strong peak, part of the ester fingerprint region.[5] |

| ~850-750 | Aromatic (C-H) | Out-of-plane bend | Strong peaks indicative of the substitution patterns on the aromatic rings. |

The absence of a broad absorption band from 2500-3300 cm⁻¹, which is characteristic of a carboxylic acid O-H group, provides strong evidence that the starting material has been consumed and the ester has been formed.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Causality: NMR is the most powerful spectroscopic technique for determining the detailed structure of an organic molecule in solution. ¹H NMR reveals the proton environments and their connectivities through spin-spin coupling, while ¹³C NMR identifies all unique carbon atoms. Advanced 2D NMR techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together definitively.

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Dissolve ~5-10 mg of the purified sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube.

-

Data Acquisition: Acquire ¹H, ¹³C, COSY, HSQC, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing and Analysis: Process the raw data (Fourier transform, phase, and baseline correction). Integrate the ¹H spectrum and assign chemical shifts relative to the solvent residual peak or an internal standard (TMS).

3.3.1. Predicted ¹H and ¹³C NMR Data

The following tables outline the predicted chemical shifts, multiplicities, and assignments. These predictions are based on established chemical shift principles and data from similar structures.[7][8][9][10]

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.90 | dd | 1H | H-2 (Quinoline) | Adjacent to N, highly deshielded.[7] |

| ~8.20 | dd | 1H | H-4 (Quinoline) | Deshielded by proximity to N.[7] |

| ~7.80-7.50 | m | 4H | H-5, H-6, H-7 (Quinoline), H-5' (Furan) | Aromatic region. H-5' of furan is adjacent to oxygen. |

| ~7.45 | dd | 1H | H-3 (Quinoline) | Coupled to H-2 and H-4.[7] |

| ~7.30 | d | 1H | H-3' (Furan) | Coupled to H-4'. |

| ~6.60 | dd | 1H | H-4' (Furan) | Coupled to H-3' and H-5'.[9] |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~158 | C=O (Ester) | Typical ester carbonyl carbon chemical shift.[4] |

| ~150-140 | Quaternary C's | C-8, C-8a (Quinoline), C-2', C-5' (Furan). Deshielded by heteroatoms. |

| ~136-121 | CH (Aromatic) | C-2, C-4, C-5, C-6, C-7 (Quinoline). |

| ~120-112 | CH (Aromatic) | C-3 (Quinoline), C-3', C-4' (Furan). Furan carbons are typically more shielded.[8] |

3.3.2. The Power of 2D NMR: Unambiguous Assignment

While 1D NMR provides a list of parts, 2D NMR builds the final structure.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This would confirm the connectivity within the quinoline and furan spin systems independently.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon atom it is directly attached to.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this molecule. It shows correlations between protons and carbons that are 2 or 3 bonds away. The key correlation to prove the structure is the one between the quinoline protons near the ester oxygen (e.g., H-7) and the ester carbonyl carbon (C=O).

Caption: Key HMBC correlations confirming the ester linkage between the quinoline and furan moieties.

Single-Crystal X-ray Diffraction: The Gold Standard

Causality: To provide incontrovertible proof of structure, especially for regulatory submission or high-impact publication, a crystal structure is essential. It resolves any ambiguity from spectroscopic data and provides an exact 3D model of the molecule as it exists in the solid state.

Protocol: Crystal Growth and X-ray Diffraction

-

Crystal Growth: Growing suitable single crystals is often the most challenging step. A common method is slow evaporation.

-

Dissolve the purified compound in a minimal amount of a good solvent (e.g., ethyl acetate or DCM).

-

Add a poor solvent (e.g., hexane) dropwise until the solution becomes slightly turbid.

-

Add a drop or two of the good solvent to clarify the solution.

-

Loosely cap the vial and allow the solvent to evaporate slowly over several days.

-

-

Crystal Mounting: Carefully select a well-formed, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the crystal in a stream of cold nitrogen gas (typically 100 K) on an X-ray diffractometer. The instrument will rotate the crystal while irradiating it with X-rays, collecting a diffraction pattern.

-

Structure Solution and Refinement: The diffraction data is used to solve the electron density map of the molecule, and the structure is refined to yield a final model with precise atomic coordinates.[11] This process confirms the atom-to-atom connectivity, bond lengths, and bond angles, providing the ultimate structural proof.

Conclusion: A Unified Structural Assignment

The structural elucidation of furan-2-carboxylic acid quinolin-8-yl ester is achieved through a systematic and hierarchical application of modern analytical techniques. HRMS confirms the elemental composition, and FT-IR validates the formation of the critical ester functional group. A full suite of 1D and 2D NMR experiments provides a detailed map of the molecular framework, establishing the precise connectivity between the furan and quinoline rings through the ester linkage. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous 3D structure, serving as the gold standard for confirmation. This rigorous, multi-technique workflow ensures the highest level of scientific integrity and provides a solid foundation for any further investigation into the chemical and biological properties of this promising heterocyclic compound.

References

- Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. (n.d.). Journal of Chemical Health Risks.

-

Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. (2023). MDPI. [Link]

-

2-(Furan-2-yl)quinoline-4-carboxylic acid. (n.d.). PubChem. [Link]

-

Synthesis and Crystal Structure of 5-chloroquinolin-8-yl Acrylate. (2025). ResearchGate. [Link]

-

2-Furancarboxylic acid, 7-bromo-5-methyl-8-quinolinyl ester. (n.d.). Axsyn. [Link]

-

2-Furancarboxylic acid. (n.d.). PubChem. [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

-

2-FURANCARBOXYLIC ACID AND 2-FURYLCARBINOL. (n.d.). Organic Syntheses. [Link]

-

Furan: A Promising Scaffold for Biological Activity. (2024). Journal of Drug Delivery and Therapeutics. [Link]

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. (2023). MDPI. [Link]

-

2-Furancarboxylic acid. (n.d.). NIST WebBook. [Link]

-

5-(4-Nitrophenyl)furan-2-carboxylic Acid. (2022). MDPI. [Link]

-

Examples of furan derivatives with biological activity. (n.d.). ResearchGate. [Link]

-

X-ray crystallographic structure of compound 8. (n.d.). ResearchGate. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts. [Link]

-

[The substituent structures and characteristic infrared spectra of alpha-furan esters]. (2009). Guang Pu Xue Yu Guang Pu Fen Xi. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijabbr.com [ijabbr.com]

- 3. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. mdpi.com [mdpi.com]

- 8. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. 2-Furoic acid(88-14-2) 1H NMR spectrum [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical identity, potential therapeutic relevance by examining its constituent pharmacophores, propose a detailed synthetic pathway, and outline prospective experimental workflows for its biological evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel quinoline and furan-based derivatives. The CAS Number for 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid is 1449629-37-3 .[1]

Introduction: The Convergence of Two Privileged Scaffolds

The molecular architecture of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid represents a thoughtful hybridization of two "privileged" scaffolds in medicinal chemistry: the quinoline ring and the furan-2-carboxylic acid moiety. This strategic combination is predicated on the well-documented and diverse biological activities associated with each component, suggesting a synergistic or novel pharmacological profile for the hybrid molecule.

The quinoline scaffold is a cornerstone in drug discovery, forming the structural basis for a multitude of approved therapeutic agents with a broad spectrum of activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[2] The 8-hydroxyquinoline (8-HQ) moiety, in particular, is a well-known chelator of metal ions, a property that can be crucial for inhibiting metalloenzymes or disrupting metal homeostasis in pathogenic organisms.[3][4] Its derivatives have been extensively investigated for their potential as anticancer, antifungal, and neuroprotective agents.[3][5][6]

Similarly, the furan ring , a five-membered aromatic heterocycle, is a common structural motif in numerous pharmacologically active compounds.[7] Furan-2-carboxylic acid derivatives, in particular, are key intermediates in the synthesis of a wide range of pharmaceuticals, including antibiotics, anti-inflammatory drugs, and cardiovascular agents.[8] The furan moiety can act as a bioisostere for a phenyl ring, offering modulated electronic and steric properties that can enhance drug-receptor interactions and improve pharmacokinetic profiles.[7]

The convergence of these two pharmacophores in 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid suggests a molecule with the potential for multifaceted biological activity, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties and Data

A comprehensive understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems. Below is a summary of the key computed and, where available, experimental data for 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid and its core components.

| Property | Value | Source/Method |

| CAS Number | 1449629-37-3 | ChemicalBook[1] |

| Molecular Formula | C₁₅H₁₁NO₄ | Calculated |

| Molecular Weight | 269.25 g/mol | Calculated |

| IUPAC Name | 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid | |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)OCC3=CC=C(O3)C(=O)O | |

| Topological Polar Surface Area | 71.9 Ų | Calculated |

| Predicted LogP | 2.8 | Calculated |

| Hydrogen Bond Donors | 1 | Calculated |

| Hydrogen Bond Acceptors | 5 | Calculated |

Proposed Synthetic Pathway

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule suggests a disconnection at the ether linkage, leading to two key starting materials: 8-hydroxyquinoline and a suitable 5-(halomethyl)furan-2-carboxylate ester.

Caption: Retrosynthetic analysis of the target molecule.

Step-by-Step Experimental Protocol

Step 1: Williamson Ether Synthesis

This step involves the nucleophilic substitution reaction between the sodium salt of 8-hydroxyquinoline and an appropriate electrophile, such as methyl 5-(bromomethyl)furan-2-carboxylate.

-

Preparation of Sodium 8-quinolinate: To a solution of 8-hydroxyquinoline (1.0 eq) in a suitable aprotic solvent such as anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the sodium salt.

-

Etherification: To the suspension of sodium 8-quinolinate, add a solution of methyl 5-(bromomethyl)furan-2-carboxylate (1.0 eq) in anhydrous DMF dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester intermediate, methyl 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylate.

Step 2: Ester Hydrolysis

The final step is the saponification of the methyl ester to the corresponding carboxylic acid.

-

Saponification: Dissolve the purified methyl 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a base, such as lithium hydroxide or sodium hydroxide (2-3 eq), to the solution.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-4 hours, monitoring the reaction by TLC.

-

Acidification and Isolation: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 3-4 with a dilute acid (e.g., 1 M HCl).

-

The resulting precipitate, 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid, can be collected by filtration, washed with cold water, and dried under vacuum.

Caption: Proposed two-step synthetic workflow.

Potential Therapeutic Applications and Biological Evaluation

The unique structural features of 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid suggest several potential therapeutic applications that warrant experimental investigation.

Anticancer Activity

-

Hypothesis: The quinoline moiety can intercalate with DNA or inhibit topoisomerases, while the 8-hydroxyquinoline core can chelate essential metal ions required for tumor growth. The furan ring may enhance cellular uptake and target engagement.

-

Experimental Workflow:

-

In Vitro Cytotoxicity Screening: Evaluate the compound against a panel of human cancer cell lines (e.g., NCI-60 panel) using assays such as the MTT or SRB assay to determine the GI₅₀ (50% growth inhibition) values.

-

Mechanism of Action Studies: Investigate the underlying mechanism of anticancer activity through assays for apoptosis induction (e.g., Annexin V/PI staining), cell cycle analysis (flow cytometry), and topoisomerase inhibition.

-

In Vivo Efficacy Studies: If potent in vitro activity is observed, evaluate the compound's efficacy in a relevant xenograft mouse model of cancer.

-

Antimicrobial and Antifungal Activity

-

Hypothesis: The 8-hydroxyquinoline moiety is a known antimicrobial and antifungal agent, potentially acting through metal chelation and disruption of microbial cell membranes. The furan component is also present in several antimicrobial drugs.[7]

-

Experimental Workflow:

-

Minimum Inhibitory Concentration (MIC) Determination: Screen the compound against a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus) using broth microdilution methods to determine the MIC.

-

Time-Kill Assays: For compounds with significant MIC values, perform time-kill assays to determine if the antimicrobial effect is bactericidal or bacteriostatic.

-

Biofilm Inhibition Assays: Investigate the compound's ability to inhibit the formation of or eradicate pre-formed microbial biofilms.

-

Conclusion

5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid is a promising chemical entity that merges the well-established pharmacological properties of quinoline and furan-based structures. The synthetic pathway outlined in this guide is robust and should be readily achievable in a standard medicinal chemistry laboratory. The proposed biological evaluation workflows provide a clear roadmap for elucidating the therapeutic potential of this compound. Further investigation into its anticancer, antimicrobial, and other biological activities is highly encouraged and could lead to the development of novel therapeutic agents.

References

-

PubMed. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity. [Link]

-

MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

-

MDPI. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. [Link]

-

ResearchGate. Synthesis of 8‐Hydroxy Quinoline Derivatives: A Revolutionary Target in Medicinal Chemistry (2020–2025). [Link]

-

SciSpace. 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

Sources

- 1. 5-[(quinolin-8-yloxy)methyl]furan-2-carboxylic acid [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Discovery of Novel 8-Hydroxyquinoline Derivatives with Potent In Vitro and In Vivo Antifungal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 8. chempoint.com [chempoint.com]

The Pharmacological Versatility of Quinoline Analogues: A Technical Guide for Drug Discovery Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents.[1] First identified in coal tar in 1834, its adaptable structure has been extensively modified, yielding compounds with a broad spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Esteemed members of this class, such as chloroquine and quinine, have been instrumental in the global fight against malaria for decades.[1][3] More recently, the focus has broadened to the creation of quinoline-based agents targeting various cancers, with several candidates progressing into clinical trials.[1][4]

This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of quinoline analogues. It is designed for researchers, scientists, and drug development professionals, providing detailed experimental protocols, compilations of quantitative biological data, and visualizations of key pathways and workflows to catalyze further innovation in this critical domain of medicinal chemistry.

Part 1: Anticancer Activity of Quinoline Analogues

Quinoline derivatives have emerged as a significant class of compounds in oncology research, demonstrating efficacy against a variety of cancer cell lines.[5][6] Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, interference with DNA replication, and modulation of key signaling pathways.[5][7]

Mechanism of Action: Inhibition of Tubulin Polymerization

A key strategy in cancer chemotherapy is the disruption of microtubule dynamics, which are essential for cell division. Certain quinoline analogues have been identified as potent inhibitors of tubulin polymerization.[7][8] By binding to tubulin, these compounds prevent the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8]

Caption: Inhibition of Tubulin Polymerization by Quinoline Analogues.

Experimental Protocol: Evaluation of Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MGC-803, HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[9]

-

Compound Treatment: Prepare serial dilutions of the quinoline analogues in the appropriate cell culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[9]

Quantitative Data: Anticancer Activity of Quinoline-Chalcone Derivatives

| Compound | MGC-803 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |

| 12e | 1.38 | 5.34 | 5.21 |

| 5-FU (Control) | 6.22 | 10.4 | 11.1 |

Data sourced from a study on novel quinoline-chalcone derivatives.[9]

Part 2: Antimicrobial Activity of Quinoline Analogues

The quinoline core is a privileged scaffold in the development of antimicrobial agents, with notable examples including the fluoroquinolone antibiotics and the quinoline antimalarials.[10][11]

Antimalarial Activity: Mechanism of Action

Quinoline antimalarials, such as chloroquine and quinine, are thought to exert their effect by interfering with the detoxification of heme in the malaria parasite, Plasmodium falciparum.[3][12][13] The parasite digests hemoglobin in its acidic food vacuole, releasing large quantities of toxic free heme.[13][14] To protect itself, the parasite polymerizes the heme into an inert crystalline substance called hemozoin.[13][14] Quinoline drugs accumulate in the food vacuole and are proposed to inhibit this polymerization process, leading to a buildup of toxic heme that kills the parasite.[12][13]

Caption: Mechanism of Action of Quinoline Antimalarials.

Antibacterial Activity: Targeting Gram-Positive Pathogens

Several novel quinoline derivatives have demonstrated potent antibacterial activity against a range of Gram-positive bacteria, including multidrug-resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[10][11] While the exact targets can vary, some quinoline compounds are thought to disrupt the bacterial cell membrane or inhibit essential enzymes.[10]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Step-by-Step Methodology:

-

Bacterial Culture: Grow the bacterial strains to be tested (e.g., S. aureus, E. coli) in a suitable broth medium to the mid-logarithmic phase.

-

Compound Dilution: Prepare two-fold serial dilutions of the quinoline analogues in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[11][15]

Quantitative Data: Antibacterial Activity of Quinoline Derivatives

| Compound | S. aureus MIC (µg/mL) | B. cereus MIC (µM) | E. faecium (Vancomycin-resistant) MIC (µg/mL) |

| Derivative 11 | 6.25 | - | - |

| Compound 15 | - | 1.61 | - |

| Compound 8 | - | - | 4 |

| Ciprofloxacin (Control) | - | - | - |

| Vancomycin (Control) | - | - | >64 |

Data compiled from various studies on novel quinoline derivatives.[11][16]

Part 3: Anti-inflammatory Activity of Quinoline Analogues

Quinoline-based compounds have also been investigated for their potential as anti-inflammatory agents.[17][18][19] Their mechanisms of action often involve the inhibition of key inflammatory mediators.

Mechanism of Action: Inhibition of Pro-inflammatory Cytokines

Certain quinoline derivatives have been shown to significantly inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), in lipopolysaccharide (LPS)-stimulated macrophages.[17] By downregulating these key signaling molecules, these compounds can effectively dampen the inflammatory response.

Caption: Inhibition of Pro-inflammatory Cytokine Production.

Experimental Protocol: Xylene-Induced Ear Edema Test in Mice

This in vivo model is commonly used to evaluate the anti-inflammatory activity of test compounds.

Step-by-Step Methodology:

-

Animal Grouping: Divide mice into control, reference drug (e.g., ibuprofen), and test compound groups.[17]

-

Compound Administration: Administer the test compounds and the reference drug to the respective groups, typically via oral or intraperitoneal injection.[17]

-

Induction of Edema: After a specific time, apply a standard amount of xylene to the anterior surface of the right ear of each mouse to induce inflammation.

-

Sample Collection: After a set period (e.g., 30 minutes), sacrifice the mice and punch out circular sections from both ears.

-

Measurement of Edema: Weigh the ear punches and calculate the difference in weight between the right and left ears to determine the extent of edema.

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.[17]

Quantitative Data: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Dose (mg/kg) | Inhibition of Ear Edema (%) |

| 3g | 50 | 63.19 |

| 6d | 50 | 68.28 |

| Ibuprofen (Reference) | 50 | (Varies, used as positive control) |

Data from a study on synthesized quinoline derivatives.[17]

Part 4: Synthesis of Biologically Active Quinoline Analogues

A variety of synthetic methods have been developed for the construction of the quinoline scaffold, with the choice of method often depending on the desired substitution pattern.[20][21] Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses are still widely used, alongside more modern transition metal-catalyzed reactions.[21][22][23]

Experimental Workflow: General Friedländer Annulation

The Friedländer synthesis is a widely used method for the synthesis of quinolines, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

Caption: General Workflow for Friedländer Quinoline Synthesis.

References

[12] PubMed. Quinoline antimalarials: mechanisms of action and resistance. [13] Malaria Parasite Metabolic Pathways. Mechanism of action of quinoline drugs. [17] SpringerLink. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [3] Wikipedia. Quinine. [14] PNAS. Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. [10] PubMed Central. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. [4] Bentham Science. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. [20] RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [18] ResearchGate. Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. [16] Biointerface Research in Applied Chemistry. Antibacterial Properties of Quinoline Derivatives: A Mini- Review. [11] National Institutes of Health. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. [24] MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. [25] PubMed. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. [22] ResearchGate. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [19] ResearchGate. Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. [9] MDPI. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. [26] PubMed. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. [27] PubMed. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles. [2] Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. [28] PubMed. Quinoline: An Attractive Scaffold in Drug Design. [29] NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery. [21] RSC Publishing. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Benchchem. Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis. [23] Semantic Scholar. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. [30] International Journal of Pharmaceutical Sciences and Research. Synthesis and Biological Potentials of Quinoline Analogues: A Review of Literature. [5] ScienceDirect. Review on recent development of quinoline for anticancer activities. ScienceDirect. Comprehensive review on current developments of quinoline-based anticancer agents. [31] Sabinet African Journals. The mechanism of action of quinolines and related anti-malarial drugs. [15] ACS Publications. Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. [32] PubMed. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. [33] ACS Omega. Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. [34] PubMed. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives. [35] Benchchem. Application Notes and Protocols for In-Vivo Experimental Design: Quinoline-Based Drugs. [36] Benchchem. Application Notes & Protocols: Experimental Design for Testing Quinoline-Based Drug Candidates. [8] PubMed. Synthesis and Biological Evaluation of Quinoline Analogues of Flavones as Potential Anticancer Agents and Tubulin Polymerization Inhibitors. [7] National Institutes of Health. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. Quinine - Wikipedia [en.wikipedia.org]

- 4. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of quinoline analogues of flavones as potential anticancer agents and tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]

- 14. pnas.org [pnas.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 21. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

- 24. mdpi.com [mdpi.com]

- 25. Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Quinoline-containing antimalarials--mode of action, drug resistance and its reversal. An update with unresolved puzzles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. nbinno.com [nbinno.com]

- 30. semanticscholar.org [semanticscholar.org]

- 31. journals.co.za [journals.co.za]

- 32. Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. pubs.acs.org [pubs.acs.org]

- 34. Antioxidant, Anti-inflammatory, Antibacterial, and Analgesic Activities and Mechanisms of Quinolines, Indoles and Related Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. pdf.benchchem.com [pdf.benchchem.com]

- 36. pdf.benchchem.com [pdf.benchchem.com]

Unveiling the Solid-State Architecture of 5-chloroquinolin-8-yl furan-2-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including antibacterial, antifungal, anticancer, and luminescent properties.[1] The fusion of this privileged heterocycle with other pharmacologically relevant moieties, such as the furan-2-carboxylate group, presents a compelling strategy for the development of novel therapeutic agents and functional materials. Understanding the precise three-dimensional arrangement of these molecules in the solid state is paramount for establishing structure-activity relationships (SAR) and for the rational design of new compounds with enhanced efficacy and tailored physical properties. This technical guide provides an in-depth analysis of the crystal structure of 5-chloroquinolin-8-yl furan-2-carboxylate, offering insights into its molecular geometry, intermolecular interactions, and the experimental basis for its structural elucidation.

Molecular and Crystal Structure

The compound 5-chloroquinolin-8-yl furan-2-carboxylate, with the chemical formula C₁₄H₈ClNO₃, crystallizes in the monoclinic system.[1] A detailed crystallographic analysis reveals the key structural features that define its solid-state conformation and packing.

Crystal Data and Structure Refinement

The determination of the crystal structure was achieved through single-crystal X-ray diffraction. A summary of the crystallographic data and refinement parameters is presented in Table 1.

| Parameter | Value [1] |

| Empirical formula | C₁₄H₈ClNO₃ |

| Formula weight | 273.66 |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 4.0714 (1) |

| b (Å) | 23.7463 (7) |

| c (Å) | 12.7698 (4) |

| β (°) | 102.113 (1) |

| Volume (ų) | 1207.11 (6) |

| Z | 4 |

| Temperature (K) | 295 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Reflections collected | 1906 |

| Final R indices [I>2σ(I)] | R1 = 0.043, wR2 = 0.119 |

| Goodness-of-fit on F² | 1.03 |

Molecular Conformation

The molecular structure of 5-chloroquinolin-8-yl furan-2-carboxylate is characterized by a notable twist between the quinoline and furan-2-carboxylate moieties. The central ester group (CO₂) is twisted away from the quinoline ring by a dihedral angle of 57.46 (5)° and is nearly coplanar with the furoyl ring, with a dihedral angle of 2.0 (1)°.[1] This non-planar conformation is a critical feature that influences the molecule's overall shape and its potential interactions with biological targets. The bond lengths and angles within the molecule are consistent with those observed in similar 8-hydroxyquinoline benzoate structures.[1]

Caption: Molecular conformation of 5-chloroquinolin-8-yl furan-2-carboxylate.

Crystal Packing and Intermolecular Interactions